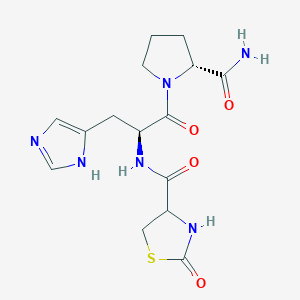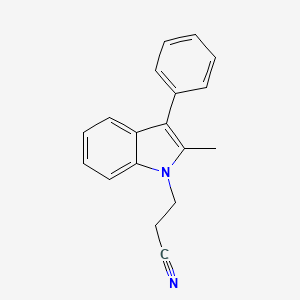
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another approach is the Japp-Klingemann reaction, which involves the reaction of phenyldiazonium chloride with β-keto esters . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include oxides, reduced derivatives, and substituted indoles, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Comparison with Similar Compounds
1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its use in the synthesis of biologically active molecules.
2-Phenylindole: A parent structure for selective estrogen receptor modulators.
1-Methyl-2-phenylindole: Reacts with malondialdehyde to form stable chromophores.
The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl-3-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
52786-91-1 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
3-(2-methyl-3-phenylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C18H16N2/c1-14-18(15-8-3-2-4-9-15)16-10-5-6-11-17(16)20(14)13-7-12-19/h2-6,8-11H,7,13H2,1H3 |
InChI Key |
QCENHIOFKPTFOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCC#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


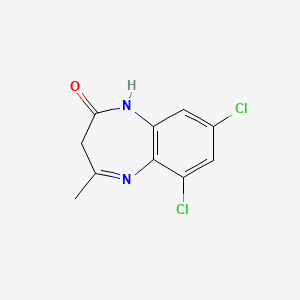
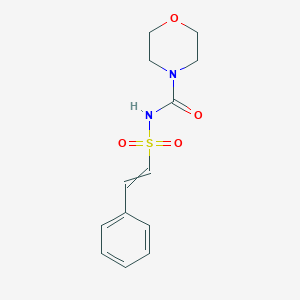


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
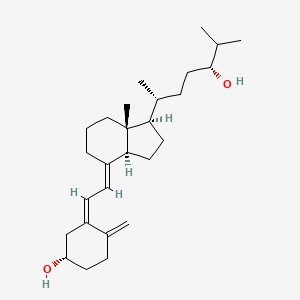

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
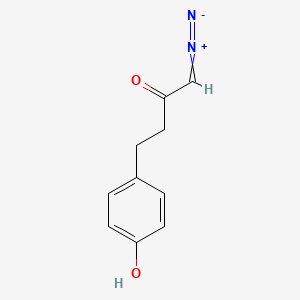
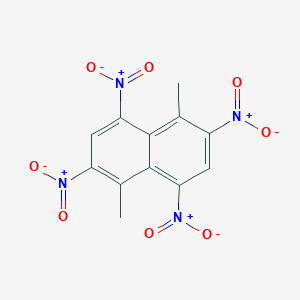
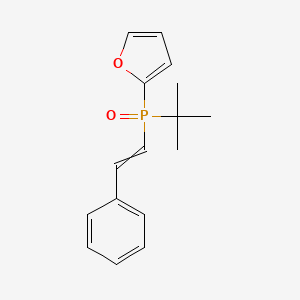
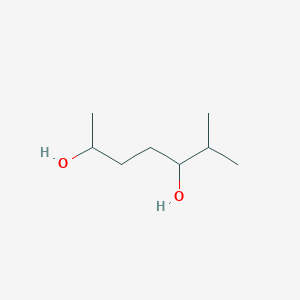
![Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14641320.png)
